Tiropramide
Overview
Description
Tiropramide is an antispasmodic drug primarily used to treat spastic pain in the gastrointestinal system. It is known by its International Nonproprietary Name (INN) and has the chemical formula C28H41N3O3 . This compound is particularly effective in alleviating symptoms associated with irritable bowel syndrome and other gastrointestinal disorders .
Mechanism of Action
Target of Action
Tiropramide is an antispasmodic medication . Its primary targets are the smooth muscle cells in the gastrointestinal system .
Mode of Action
this compound acts by increasing the intracellular level of cyclic adenosine monophosphate (cAMP) in the smooth muscle cells . This increase in cAMP concentration is possibly due to the inhibition of cAMP catabolism . Additionally, this compound has been reported to bind to calcium ions in the sarcoplasmic reticulum .
Biochemical Pathways
These pathways could include those regulating muscle contraction and relaxation, which would align with its antispasmodic effects .
Pharmacokinetics
A population pharmacokinetic analysis of this compound in healthy korean subjects found that total protein significantly influenced the distribution volume and systemic clearance of this compound .
Result of Action
The primary result of this compound’s action is the relief of spastic pain in the gastrointestinal system . By acting on smooth muscle cells, it helps regulate muscle tone in the digestive system , thereby alleviating symptoms of conditions like irritable bowel syndrome .
Biochemical Analysis
Biochemical Properties
Tiropramide interacts with various biomolecules in the body. It is derived from the amino acid tyrosine . The drug’s mechanism of action involves increasing the concentration of cyclic adenosine monophosphate (cAMP) in smooth muscle, possibly due to the inhibition of cAMP catabolism .
Cellular Effects
This compound has a significant impact on various types of cells, particularly those in the gastrointestinal system. It is used to relieve symptoms and treat diseases of the digestive system such as acute spastic abdominal pain and irritable bowel syndrome . The drug’s effects on cell function include the relaxation of various smooth muscles .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It increases the concentration of cAMP in smooth muscle, possibly due to the inhibition of cAMP catabolism . This increase in cAMP concentration leads to the relaxation of smooth muscles, which is beneficial in the treatment of spastic pain in the gastrointestinal system .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. A population pharmacokinetic (PPK) analysis of this compound in healthy Korean subjects was performed to investigate the possible effects of various covariates on the pharmacokinetic (PK) parameters of this compound . The study found that the total protein significantly influenced the distribution volume and systemic clearance of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The total protein significantly influenced the distribution volume and systemic clearance of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiropramide involves several key steps:
Acylation of Racemic Tyrosine: The process begins with the acylation of racemic tyrosine using benzoyl chloride, resulting in the formation of N,O-dibenzoyl-tyrosine.
Amide Formation: The next step involves the formation of an amide by reacting N,O-dibenzoyl-tyrosine with dipropylamine using the mixed anhydride method.
Hydrolysis: The phenolic ester is then hydrolyzed using sodium hydroxide to produce an intermediate compound.
Alkylation: Finally, the intermediate is alkylated with 2-chloro-N,N-diethylethylamine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tiropramide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its amide and ether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include hydroxythis compound, N-despropylthis compound, N-desethylthis compound, and N-desethyl-N-despropylthis compound .
Scientific Research Applications
Tiropramide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide and ether chemistry.
Biology: this compound is investigated for its effects on smooth muscle cells and its potential to modulate muscle contraction.
Industry: This compound is used in the development of new antispasmodic drugs and formulations.
Comparison with Similar Compounds
Similar Compounds
Octylonium: Another antispasmodic used for gastrointestinal disorders.
Mebeverine: A compound with similar therapeutic effects but different chemical structure.
Hyoscine: An antispasmodic with a broader range of applications.
Uniqueness of Tiropramide
This compound is unique due to its specific mechanism of action involving cAMP synthesis and its high efficacy in treating spastic pain without significant side effects. Its chemical structure, which includes both amide and ether functional groups, also sets it apart from other antispasmodics .
Properties
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBWMYOFXWMGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866514 | |
Record name | (+/-)-Tiropramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-29-1 | |
Record name | Tiropramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiropramide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiropramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+/-)-Tiropramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROPRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tiropramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tiropramide as a smooth muscle relaxant?
A1: this compound primarily inhibits calcium influx into smooth muscle cells. [, ] This effectively reduces muscle contractility and leads to relaxation. [] Studies on rabbit colon suggest that this compound may also increase intracellular cyclic adenosine monophosphate (cAMP) levels, potentially through the inhibition of cAMP catabolism. [] This increase in cAMP could contribute to its smooth muscle relaxant properties. []
Q2: How does the inhibitory effect of this compound on calcium influx compare to its effect on intracellular cyclic AMP levels?
A2: Research suggests that the inhibition of calcium influx is the predominant mechanism of action for this compound's smooth muscle relaxant effect. [] While this compound has been shown to increase intracellular cyclic AMP levels, this effect appears to play a lesser role compared to its calcium influx inhibition. []
Q3: Does this compound exhibit any anticholinergic activity in its mechanism of action?
A3: Unlike some other smooth muscle relaxants, this compound does not demonstrate significant anticholinergic activity. [, ] Studies comparing this compound to oxybutynin, a known anti-muscarinic drug, showed that this compound does not completely block bladder contractions like oxybutynin, suggesting a different mechanism. []
Q4: What is the molecular formula and weight of this compound hydrochloride?
A4: The molecular formula of this compound hydrochloride is C26H40N4O3 · HCl, and its molecular weight is 493.1 g/mol. [, ]
Q5: Under what conditions has this compound been found to degrade?
A5: this compound hydrochloride is susceptible to degradation under acidic, basic, and oxidative conditions in solution. []
Q6: What storage conditions are recommended for this compound to maintain its quality?
A6: this compound demonstrates stability under neutral, thermal, and photolytic conditions in both solution and solid state. [] Therefore, storage in a cool, dry place, protected from light and extreme pH conditions, is recommended.
Q7: How is this compound metabolized in the body?
A7: this compound is primarily metabolized in the liver. [] Several metabolites have been identified in human urine, rat plasma, and feces. [, , ]
Q8: How is this compound excreted?
A8: Following administration, a significant portion of this compound and its metabolites are excreted in the feces and urine. [, ] No radioactivity was detected in expired CO2 after administration of radiolabeled this compound, indicating minimal metabolism to CO2. []
Q9: Does the route of administration affect the bioavailability of this compound?
A9: Yes, the bioavailability of this compound is influenced by the route of administration. The absolute bioavailability of this compound after oral administration is lower compared to intravenous administration. [] This difference is likely due to first-pass metabolism in the liver and increased biotransformation following oral administration. []
Q10: Does this compound cross the blood-brain barrier?
A10: Yes, studies in rats have shown that this compound can cross the blood-brain barrier. []
Q11: What types of in vitro studies have been conducted to evaluate the antispasmodic activity of this compound?
A11: The antispasmodic activity of this compound has been extensively studied in various isolated tissue preparations, including guinea pig stomach and ileum, rabbit jejunum, rat colon, guinea pig gallbladder, and rat uterus. []
Q12: What animal models have been used to study the effects of this compound on gastrointestinal and urinary tract function?
A12: Researchers have utilized various animal models, including mice, rats, rabbits, and guinea pigs, to investigate the effects of this compound on gastric emptying, intestinal motility, bladder contractions, and other gastrointestinal and urinary tract functions. [, , , ]
Q13: What analytical techniques are commonly used to quantify this compound in biological samples?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the quantification of this compound in human plasma and other biological matrices. [, , , , ]
Q14: Has a method been developed for the separation of this compound enantiomers?
A14: Yes, a high-performance liquid chromatography (HPLC) method using a leucine-derived chiral stationary phase has been successfully developed to separate this compound enantiomers. []
Q15: What factors can influence the dissolution rate of this compound tablets?
A15: The quantity of polymers like hydroxypropyl methylcellulose (HPMC) and ethylcellulose (EC) used in the tablet formulation can significantly impact the dissolution rate of this compound. [] Higher polymer concentrations generally lead to a more sustained release of the drug. []
Q16: Are there any reported cases of adverse reactions to this compound?
A16: While generally considered safe and well-tolerated, rare cases of adverse reactions to this compound, such as urticaria and angioedema, have been reported. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.